Cas no 16588-26-4 (2-Bromo-1-chloro-4-nitrobenzene)

2-Bromo-1-chloro-4-nitrobenzene is a halogenated nitrobenzene derivative with the molecular formula C₆H₃BrClNO₂. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern—bromo, chloro, and nitro groups on the benzene ring—enables selective functionalization, making it valuable for cross-coupling reactions and nucleophilic aromatic substitutions. The electron-withdrawing nitro group enhances reactivity, facilitating further derivatization. With high purity and stability under standard conditions, it is suitable for precise synthetic applications. Proper handling is required due to its potential toxicity and irritant properties.
2-Bromo-1-chloro-4-nitrobenzene structure
16588-26-4 structure
Product Name:2-Bromo-1-chloro-4-nitrobenzene
CAS No:16588-26-4
MF:C6H3BrClNO2
MW:236.450519800186
MDL:MFCD00100437
CID:135178
Update Time:2025-06-08

2-Bromo-1-chloro-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-chloronitrobenzene
    • 2-Bromo-1-chloro-4-nitrobenzene
    • 1-BROMO-2-CHLORO-5-NITROBENZENE
    • Benzene, 2-bromo-1-chloro-4-nitro-
    • Bromochloronitrobenzene
    • Benzene,2-broMo-1-chloro-4-nitro-
    • 3-BROMO-4-CHLORONITROBENZENE 97+%
    • 3-Bromo-4-chloronitrobenzene 95+%
    • MDL: MFCD00100437
    • Inchi: 1S/C6H3BrClNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
    • InChI Key: CGTVUAQWGSZCFH-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Computed Properties

  • Exact Mass: 234.90400
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 57.0 to 60.0 deg-C
  • Boiling Point: 287.2°C at 760 mmHg
  • Flash Point: 127.5℃
  • PSA: 45.82000
  • LogP: 3.53390
  • Solubility: Not determined

2-Bromo-1-chloro-4-nitrobenzene Security Information

2-Bromo-1-chloro-4-nitrobenzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Bromo-1-chloro-4-nitrobenzene Pricemore >>

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2-Bromo-1-chloro-4-nitrobenzene Production Method

Additional information on 2-Bromo-1-chloro-4-nitrobenzene

Professional Introduction to 2-Bromo-1-chloro-4-nitrobenzene (CAS No. 16588-26-4)

2-Bromo-1-chloro-4-nitrobenzene, identified by its Chemical Abstracts Service (CAS) number 16588-26-4, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a benzene ring substituted with bromine, chlorine, and nitro functional groups, has garnered attention due to its versatile reactivity and utility in constructing more complex molecular architectures.

The structural motif of 2-bromo-1-chloro-4-nitrobenzene makes it a valuable precursor in the synthesis of various pharmacologically active agents. The presence of both electron-withdrawing and electron-donating substituents on the aromatic core enhances its participation in nucleophilic aromatic substitution (SNAr) reactions, making it particularly useful for introducing nitrogen-containing heterocycles into the molecular framework. Recent advancements in medicinal chemistry have leveraged this compound to develop novel therapeutic entities targeting a range of diseases.

In the realm of drug discovery, 2-bromo-1-chloro-4-nitrobenzene has been employed in the synthesis of kinase inhibitors, which play a crucial role in treating cancers and inflammatory disorders. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, where the bromine and chlorine atoms serve as handles for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations enable the introduction of aryl or heteroaryl groups, thereby modulating the binding affinity and selectivity of the resulting molecules.

Moreover, the nitro group in 2-bromo-1-chloro-4-nitrobenzene can be reduced to an amine, providing a pathway to introduce primary or secondary amines into the molecular scaffold. This transformation is particularly relevant in the development of bioactive molecules where amine functionalities are critical for pharmacophoric interactions. The ability to selectively modify different substituents on the benzene ring allows for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability, which are essential for drug-like characteristics.

Recent studies have also highlighted the utility of 2-bromo-1-chloro-4-nitrobenzene in materials science, particularly in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system provided by the nitro-substituted benzene ring contributes to electron delocalization, which is advantageous for charge transport properties. Researchers have demonstrated that derivatives of this compound can be incorporated into π-conjugated polymers, enhancing their performance in optoelectronic applications.

The synthetic versatility of 2-bromo-1-chloro-4-nitrobenzene extends to its use as a building block for heterocyclic compounds. For example, palladium-catalyzed cyclization reactions can be employed to construct nitrogen-containing heterocycles such as pyridines and pyrimidines. These heterocycles are ubiquitous motifs in biologically active molecules and have been extensively studied for their antimicrobial, antiviral, and anticancer properties.

In conclusion, 2-bromo-1-chloro-4-nitrobenzene (CAS No. 16588-26-4) represents a cornerstone intermediate in synthetic organic chemistry with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies, making it indispensable for constructing complex molecular entities with tailored properties. As research continues to uncover new methodologies and applications, the importance of this compound is likely to grow further, solidifying its role as a key player in modern chemical synthesis.

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